molecular formula C24H23ClN2O2 B6014752 {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone

{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone

Cat. No.: B6014752
M. Wt: 406.9 g/mol
InChI Key: OGAVANMOCWPBFA-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl and phenyl group, and a methanone group attached to a hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones.

    Reduction: Reduction of the methanone group can yield secondary alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a useful tool in pharmacological research.

Medicine

In medicine, {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone is investigated for its potential therapeutic effects. It has shown promise as an inhibitor of certain enzymes and receptors, which could lead to the development of new drugs .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity. For example, it has been shown to inhibit the enzyme AKR1C3 by forming hydrogen bonds with key residues in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}(2-hydroxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c25-20-12-10-19(11-13-20)23(18-6-2-1-3-7-18)26-14-16-27(17-15-26)24(29)21-8-4-5-9-22(21)28/h1-13,23,28H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAVANMOCWPBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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